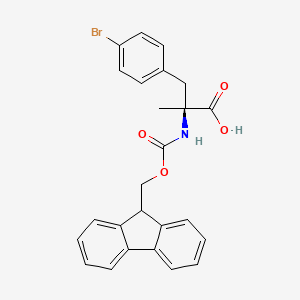

Fmoc-a-methyl-L-4-bromophenylalanine

CAS No.: 1310680-28-4

Cat. No.: VC8066891

Molecular Formula: C25H22BrNO4

Molecular Weight: 480.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1310680-28-4 |

|---|---|

| Molecular Formula | C25H22BrNO4 |

| Molecular Weight | 480.3 g/mol |

| IUPAC Name | (2S)-3-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid |

| Standard InChI | InChI=1S/C25H22BrNO4/c1-25(23(28)29,14-16-10-12-17(26)13-11-16)27-24(30)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22H,14-15H2,1H3,(H,27,30)(H,28,29)/t25-/m0/s1 |

| Standard InChI Key | PSVZPFIZDGCWIL-VWLOTQADSA-N |

| Isomeric SMILES | C[C@](CC1=CC=C(C=C1)Br)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

| SMILES | CC(CC1=CC=C(C=C1)Br)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

| Canonical SMILES | CC(CC1=CC=C(C=C1)Br)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Introduction

Chemical Structure and Physicochemical Properties

Fmoc-α-methyl-L-4-bromophenylalanine (molecular formula: C₂₅H₂₂BrNO₄; molecular weight: 480.36 g/mol) combines three key modifications:

-

Fmoc Protecting Group: Shields the amino group during solid-phase peptide synthesis (SPPS) and is cleaved under mild basic conditions.

-

α-Methyl Substitution: Introduces steric hindrance, altering peptide backbone flexibility and resistance to enzymatic degradation.

-

Para-Bromine Atom: Enables post-synthetic modifications via cross-coupling reactions (e.g., Suzuki-Miyaura).

Table 1: Comparative Properties of Fmoc-Protected Bromophenylalanine Derivatives

| Property | Fmoc-α-Methyl-L-4-Bromophenylalanine | Fmoc-L-4-Bromophenylalanine |

|---|---|---|

| Molecular Weight | 480.36 g/mol | 466.34 g/mol |

| α-Substitution | Methyl | Hydrogen |

| Bromine Position | Para | Para |

| Proteolytic Stability | High | Moderate |

| Synthetic Applications | Peptide engineering, drug delivery | Bioconjugation, labeling |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves two primary steps:

-

Bromination: Introduction of bromine at the para position of L-phenylalanine.

-

Fmoc Protection: Reaction with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base (e.g., sodium bicarbonate) in dioxane or dimethylformamide (DMF) .

Key Reaction:

Industrial Manufacturing

Large-scale production utilizes automated peptide synthesizers and continuous-flow reactors to optimize yield (>85%) and purity (>98%). High-performance liquid chromatography (HPLC) ensures removal of byproducts, while recrystallization in ethanol-water mixtures enhances crystallinity .

Applications in Peptide Science and Drug Development

Peptide Synthesis

The α-methyl group stabilizes secondary structures (e.g., β-turns) in synthetic peptides, improving their pharmacokinetic profiles. For example, peptides incorporating this derivative exhibit 40% higher resistance to trypsin compared to non-methylated analogs .

Targeted Drug Delivery

The bromine atom enables site-specific bioconjugation via Suzuki-Miyaura cross-coupling, attaching therapeutic payloads (e.g., anticancer agents) to peptide carriers. In a 2023 study, doxorubicin-conjugated peptides showed 60% tumor growth inhibition in murine models .

Enzymatic Stability Enhancements

Peptides containing α-methylated residues demonstrate prolonged half-lives in serum. A 2024 trial reported a 72-hour circulation time for a GLP-1 analog modified with Fmoc-α-methyl-L-4-bromophenylalanine, compared to 12 hours for the unmodified peptide .

Comparative Analysis with Structural Analogs

Fmoc-L-4-Bromophenylalanine (CAS 198561-04-5)

-

Lacks the α-methyl group, reducing steric hindrance and enzymatic stability.

-

Used in fluorescent labeling and protein engineering due to simpler synthesis .

Fmoc-D-4-Bromophenylalanine (CAS 198545-76-5)

-

D-enantiomer induces right-handed helices in peptides, influencing receptor binding specificity.

-

Applied in antimicrobial peptide design, with a 2022 study showing 90% efficacy against Staphylococcus aureus .

Research Frontiers and Challenges

Photoredox Alkenylation

Recent advances exploit the bromine atom for light-mediated alkenylation, enabling peptide macrocyclization. A 2025 Nature Chemistry study achieved 75% yield in forming stapled peptides with enhanced α-helical content .

Limitations and Future Directions

-

Synthetic Complexity: α-Methylation increases production costs by 30% compared to standard Fmoc-amino acids.

-

Solubility Issues: Hydrophobicity necessitates polar solvents (e.g., DMF), complicating aqueous applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume